molecular formula C14H12N2S2 B392899 2-{[(E)-1-(5-METHYL-2-THIENYL)METHYLIDENE]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-3-YL CYANIDE

2-{[(E)-1-(5-METHYL-2-THIENYL)METHYLIDENE]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-3-YL CYANIDE

Cat. No.: B392899
M. Wt: 272.4g/mol
InChI Key: ZRPHFROSTQNOPF-LZYBPNLTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(E)-1-(5-METHYL-2-THIENYL)METHYLIDENE]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-3-YL CYANIDE is an organic compound with a complex structure that includes a thiophene ring, a cyclopentane ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(E)-1-(5-METHYL-2-THIENYL)METHYLIDENE]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-3-YL CYANIDE typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Cyclopentane Ring Formation: The cyclopentane ring is often formed via a Diels-Alder reaction, where a diene reacts with a dienophile under thermal conditions.

    Nitrile Group Introduction: The nitrile group can be introduced through a nucleophilic substitution reaction using cyanide sources such as sodium cyanide or potassium cyanide.

    Final Assembly: The final compound is assembled through a condensation reaction between the thiophene derivative and the cyclopentane derivative in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, especially at the positions adjacent to the thiophene ring, using electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles such as alkyl halides.

Major Products

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted thiophene and cyclopentane derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands for receptor binding studies. The presence of the nitrile group and the thiophene ring makes it a candidate for bioactive molecule design.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2-{[(E)-1-(5-METHYL-2-THIENYL)METHYLIDENE]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-3-YL CYANIDE involves its interaction with molecular targets such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile: Lacks the methyleneamino and methylthienyl groups.

    5-Methylthiophene-2-carboxaldehyde: Contains the thiophene ring but lacks the cyclopentane and nitrile groups.

    Cyclopenta[b]thiophene-3-carbonitrile: Similar core structure but lacks the methyleneamino and methylthienyl groups.

Uniqueness

The uniqueness of 2-{[(E)-1-(5-METHYL-2-THIENYL)METHYLIDENE]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-3-YL CYANIDE lies in its combination of functional groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential and develop new derivatives with enhanced properties.

Properties

Molecular Formula

C14H12N2S2

Molecular Weight

272.4g/mol

IUPAC Name

2-[(E)-(5-methylthiophen-2-yl)methylideneamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile

InChI

InChI=1S/C14H12N2S2/c1-9-5-6-10(17-9)8-16-14-12(7-15)11-3-2-4-13(11)18-14/h5-6,8H,2-4H2,1H3/b16-8+

InChI Key

ZRPHFROSTQNOPF-LZYBPNLTSA-N

Isomeric SMILES

CC1=CC=C(S1)/C=N/C2=C(C3=C(S2)CCC3)C#N

SMILES

CC1=CC=C(S1)C=NC2=C(C3=C(S2)CCC3)C#N

Canonical SMILES

CC1=CC=C(S1)C=NC2=C(C3=C(S2)CCC3)C#N

Origin of Product

United States

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